2-(Difluoromethoxy)-3-hydroxypyrazine
Description
2-(Difluoromethoxy)-3-hydroxypyrazine is a heterocyclic compound featuring a pyrazine core substituted with a difluoromethoxy (–OCF₂H) group at position 2 and a hydroxyl (–OH) group at position 2. The difluoromethoxy group introduces electron-withdrawing effects due to the electronegativity of fluorine, while the hydroxyl group contributes hydrogen-bonding capability and acidity. This combination makes the compound of interest in pharmaceutical and agrochemical research, particularly in designing enzyme inhibitors or bioactive molecules where fluorine substitution enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C5H4F2N2O2 |
|---|---|
Molecular Weight |
162.09 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)11-4-3(10)8-1-2-9-4/h1-2,5H,(H,8,10) |
InChI Key |
ZQHHJBIFIOEMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=O)N1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of α-(difluoromethoxy)ketones with arylhydrazines, which can yield pyrazoles, isoxazoles, and pyrimidines . The reaction conditions often include the use of enaminone intermediates and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-3-hydroxypyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Hydrolysis and Stability
The difluoromethoxy group exhibits unique hydrolytic behavior compared to non-fluorinated analogs. In related compounds, hydrolysis studies under aqueous or acidic conditions reveal:
-
Selective cleavage : The –OCF₂H group resists hydrolysis under mild conditions but degrades in strongly acidic or basic environments. For example, 2-difluoromethoxy-substituted estratriene sulfamates hydrolyze 3× faster than methoxy analogs in wet DMSO (water/substrate ratio ~60:1), with a half-life (T₁/₂) of ~10 days for –OCF₂H vs. ~30 days for –OCH₃ .
-
Mechanism : Hydrolysis involves nucleophilic attack on the electron-deficient difluoromethoxy carbon, facilitated by inductive effects of fluorine atoms .
Table 1: Hydrolysis kinetics of fluorinated analogs
| Compound | Conditions | T₁/₂ (days) | Conversion (%) |
|---|---|---|---|
| –OCF₂H derivative | Wet DMSO, RT | ~10 | 92% in 30 days |
| –OCH₃ derivative | Wet DMSO, RT | ~30 | 31% in 30 days |
Electrophilic Aromatic Substitution (EAS)
The pyrazine ring’s electron-deficient nature directs electrophiles to positions adjacent to electron-withdrawing groups:
-
Nitration/Sulfonation : Likely occurs at the 5- or 6-position of the pyrazine ring, guided by the –OH and –OCF₂H groups. Similar pyrazine derivatives undergo regioselective nitration at activated positions under HNO₃/H₂SO₄ .
-
Halogenation : Chlorination or bromination may proceed via radical pathways. For example, N-chlorosuccinimide (NCS) in DMF selectively chlorinates pyrazine derivatives at elevated temperatures (80–85°C), as seen in the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid .
Nucleophilic Substitution
The hydroxyl group at the 3-position is a potential site for nucleophilic reactions:
-
Sulfamoylation : Treatment with sulfamoyl chloride in N,N-dimethylacetamide (DMA) converts phenolic –OH to sulfamate esters. In estrone derivatives, this reaction achieves >80% yield under nitrogen protection .
-
Alkylation/Acylation : The –OH group can be alkylated using alkyl halides (e.g., benzyl bromide) or acylated with acid chlorides (e.g., acetyl chloride) in basic media (e.g., K₂CO₃/DMF) .
Oxidation
-
Pyrazine ring : Resistant to oxidation due to aromatic stabilization.
-
Hydroxyl group : May oxidize to a ketone under strong oxidants (e.g., KMnO₄), though steric hindrance from –OCF₂H could limit reactivity.
Reduction
-
Catalytic hydrogenation : The pyrazine ring can be partially reduced to dihydropyrazine derivatives using H₂/Pd-C, as demonstrated in the synthesis of 2-difluoromethoxyestrone .
Radical Reactions
The difluoromethoxy group participates in radical-mediated transformations:
-
Trifluoromethylation : Radical initiators (e.g., AIBN) enable coupling with trifluoromethyl iodide, though yields depend on the electronic environment of the pyrazine ring .
-
Defluorinative coupling : Transition-metal catalysts (e.g., Cu) promote selective C–F bond activation, enabling cross-coupling with aryl boronic acids .
Coordination Chemistry
The hydroxyl and pyrazine nitrogen atoms can act as ligands for metal complexes:
-
Metal binding : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), as observed in hydroxypyrazinecarboxamide derivatives .
Biological Interactions
While not a direct reaction, the compound’s bioactivity is influenced by:
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Synthesis Building Block : The compound serves as a crucial intermediate in the synthesis of more complex fluorinated heterocycles. Its unique functional groups allow for various chemical transformations that are beneficial in synthetic organic chemistry.
2. Biology
- Biological Interaction Studies : The compound is utilized in studying biological processes due to its ability to interact with specific molecular targets. This interaction can help elucidate pathways involved in various physiological functions.
3. Medicine
- Pharmaceutical Development : Research is ongoing regarding the compound's potential as a pharmaceutical intermediate for developing new drugs, particularly those targeting neurodegenerative diseases and other disorders influenced by receptor activity .
4. Industry
- Agrochemical Production : 2-(Difluoromethoxy)-3-hydroxypyrazine is also employed in producing agrochemicals, where its properties can enhance the efficacy of agricultural formulations.
Research indicates that 2-(Difluoromethoxy)-3-hydroxypyrazine may exhibit several biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
- Neuroprotective Properties : Its unique structure may contribute to protective effects against neurodegenerative conditions by influencing neurotransmitter systems and cellular signaling .
Antibacterial Efficacy
Studies have demonstrated that pyrazole derivatives, including 2-(Difluoromethoxy)-3-hydroxypyrazine, exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported were below 1 μg/ml, indicating potent antibacterial properties .
Antineoplastic Activity
The compound's structural modifications have been explored for their ability to inhibit cancer cell proliferation. In vitro assays have shown promise in inducing apoptosis in tumor cells, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-3-hydroxypyrazine exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, altering their activity and leading to various biological effects . The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Substituent Effects: Difluoromethoxy vs. Methoxy/Ethoxy Groups
2-Methoxy-3-hydroxypyrazine and 2-Ethoxy-3-hydroxypyrazine are structurally closest analogs. Replacing the difluoromethoxy group with methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) alters electronic and steric properties:
- Electronic Effects: The difluoromethoxy group is more electron-withdrawing than methoxy/ethoxy due to the electronegativity of fluorine.
- Lipophilicity : Difluoromethoxy increases lipophilicity (logP) compared to methoxy, which could improve membrane permeability in drug design .
- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Comparison with Trifluoromethyl-Substituted Pyrazines
2-Trifluoromethyl-3-hydroxypyrazine differs by replacing –OCF₂H with –CF₃. Key distinctions:
- Electron-Withdrawing Strength : –CF₃ is stronger than –OCF₂H, further deactivating the pyrazine ring. This may reduce reactivity in electrophilic substitutions but stabilize intermediates in catalytic cycles .
- Biological Activity : Trifluoromethyl groups are common in agrochemicals (e.g., herbicides) due to their resistance to metabolic degradation, whereas difluoromethoxy groups are more prevalent in pharmaceuticals (e.g., proton pump inhibitors like pantoprazole) .
Hydroxyl Group Positional Isomers
3-Hydroxy-2-methylpyrazine and 3-hydroxy-2-ethylpyrazine lack fluorine but share the hydroxyl group at position 3. Differences include:
- Acidity: The hydroxyl group in 2-(difluoromethoxy)-3-hydroxypyrazine is more acidic (pKa ~8–9) due to electron-withdrawing effects of –OCF₂H, compared to pKa ~10–11 for non-fluorinated analogs.
- Coordination Chemistry : Fluorinated derivatives may form stronger hydrogen bonds or metal complexes, relevant in catalysis or crystal engineering .
Heterocyclic Analogs with Fluorinated Substituents
- Such compounds are intermediates in Suzuki-Miyaura cross-coupling reactions .
- Imidazo[1,2-a]pyrazine derivatives: Fluorinated benzannulated analogs (e.g., from ) exhibit enhanced π-stacking interactions in protein binding, a trait less pronounced in simpler pyrazines .
Biological Activity
2-(Difluoromethoxy)-3-hydroxypyrazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
2-(Difluoromethoxy)-3-hydroxypyrazine is characterized by the presence of a difluoromethoxy group and a hydroxyl group attached to a pyrazine ring. This unique structure may contribute to its biological activities, including anti-inflammatory and neuroprotective effects.
Biological Activity Overview
The biological activities of 2-(Difluoromethoxy)-3-hydroxypyrazine are primarily associated with its effects on various biochemical pathways. Notably, it has been studied for its potential role in:
- Anti-inflammatory Activity : The compound may inhibit key enzymes involved in inflammatory processes.
- Neuroprotective Effects : It has shown promise in models of neurodegenerative diseases, potentially through the modulation of amyloid precursor protein (APP) processing.
Research indicates that 2-(Difluoromethoxy)-3-hydroxypyrazine may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the formation of amyloid-beta plaques associated with Alzheimer's disease .
- Modulation of Inflammatory Pathways : The compound may affect the synthesis of inflammatory mediators such as leukotrienes and prostaglandins, which are involved in various inflammatory responses .
Study 1: Neuroprotective Effects
In a study examining the effects of 2-(Difluoromethoxy)-3-hydroxypyrazine on neuronal cells, it was found that treatment reduced levels of amyloid-beta peptides in vitro. This suggests a potential role in mitigating Alzheimer's disease pathology. The study reported an IC50 value indicating effective inhibition at low concentrations .
Study 2: Anti-inflammatory Properties
Another investigation focused on the compound's anti-inflammatory properties. It was shown to significantly reduce the production of pro-inflammatory cytokines in mouse macrophages when treated with lipopolysaccharides (LPS). The results indicated that 2-(Difluoromethoxy)-3-hydroxypyrazine could be beneficial in managing chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-(difluoromethoxy)-3-hydroxypyrazine, and how can intermediates be characterized?
- Methodological Answer : A key route involves functionalizing pyrazine derivatives via nucleophilic substitution or cycloaddition reactions. For example, substituting hydroxyl groups with difluoromethoxy moieties may utilize reagents like difluoromethyl triflate under controlled conditions . Intermediate characterization typically employs HPLC-MS to track reaction progress and NMR (¹H/¹³C/¹⁹F) to confirm structural integrity. X-ray crystallography (as in dihydropyrazine derivatives) can resolve stereochemical ambiguities .
Q. What safety protocols are recommended for handling fluorinated pyrazine derivatives?
- Methodological Answer : While specific data for 2-(difluoromethoxy)-3-hydroxypyrazine is limited, structurally similar compounds (e.g., 2-(1,1-difluoroethyl)pyrazine) require GHS Category 2 skin/eye protection and Category 1 acute toxicity measures . Use fume hoods for synthesis, wear nitrile gloves, and employ full-face shields during high-temperature steps. Store in ventilated, non-reactive containers away from oxidizers .
Q. Which analytical techniques are critical for verifying the purity of this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard for purity assessment. Compare retention times against synthetic intermediates. For trace impurities (e.g., sulfone byproducts from oxidation), LC-MS/MS with MRM transitions enhances specificity . Elemental analysis validates empirical formulas, while Karl Fischer titration quantifies hygroscopicity .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of difluoromethoxy group introduction in pyrazine systems?
- Methodological Answer : Regioselectivity challenges arise due to competing substitution at C2 vs. C3 positions. A two-step strategy may improve yield: (1) Protect the hydroxyl group with TBSCl, then (2) perform electrophilic fluorination using Selectfluor® in acetonitrile. Monitor reaction kinetics via in situ IR to identify optimal temperature (−10°C to 25°C) and minimize side products . Computational modeling (DFT) of transition states further guides reagent selection .
Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies between observed ¹⁹F NMR shifts and DFT-predicted values may stem from solvent effects or conformational flexibility. Use DOSY NMR to assess aggregation states. Cross-validate with solid-state NMR or X-ray structures (as in dihydropyrazine derivatives) to confirm molecular packing influences . For ambiguous peaks, synthesize isotopologs (e.g., ¹³C-labeled analogs) to decouple overlapping signals .
Q. What strategies mitigate instability during oxidation steps in pyrazine-based synthesis?
Q. How can the compound’s solubility be modulated for biological assays without altering its core structure?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PEG-400) enhance aqueous solubility while maintaining activity. For in vitro studies, prepare stock solutions in anhydrous DMSO (<1% v/v final concentration). Alternatively, synthesize prodrugs by esterifying the hydroxyl group with acetyl or pivaloyl moieties, which hydrolyze in physiological conditions .
Data Interpretation & Validation
Q. How should researchers address discrepancies in mass spectrometry (MS) data for fluorinated pyrazines?
- Methodological Answer : Fluorine’s high electronegativity can cause anomalous fragmentation patterns. Use high-resolution MS (HRMS) with ESI⁺/ESI⁻ modes to distinguish isotopic clusters. For quantification, employ internal standards (e.g., deuterated analogs) to correct for ionization efficiency variances. Cross-reference with MALDI-TOF to confirm molecular ion peaks .
Q. What computational tools are effective for predicting the reactivity of 2-(difluoromethoxy)-3-hydroxypyrazine in nucleophilic environments?
- Methodological Answer : DFT calculations (B3LYP/6-311++G**) model transition states for SNAr reactions. Software like Gaussian or ORCA can predict Fukui indices to identify electrophilic hotspots. Pair withmolecular dynamics (MD) simulations to assess solvent effects on reaction pathways .
Structural Modification & Applications
Q. What functionalization strategies enhance the compound’s utility in medicinal chemistry?
- Methodological Answer :
Introduce bioisosteres like trifluoromethyl or sulfonamide groups at the pyrazine ring’s C5 position via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For CNS-targeting analogs, incorporate blood-brain barrier (BBB)-permeable motifs (e.g., 2-chloropyridine) via [3+2] cycloaddition . Validate binding affinity using surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
